3-(3,4-Dimethoxyphenyl)-1-methylquinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
531504-03-7 |
|---|---|
Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C17H16N2O4/c1-18-13-7-5-4-6-12(13)16(20)19(17(18)21)11-8-9-14(22-2)15(10-11)23-3/h4-10H,1-3H3 |
InChI Key |
GXQGYUWYEKWOSI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Biological Activity
3-(3,4-Dimethoxyphenyl)-1-methylquinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, characterized by its unique chemical structure that includes a quinazoline core with a 3,4-dimethoxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure
The molecular formula of 3-(3,4-Dimethoxyphenyl)-1-methylquinazoline-2,4(1H,3H)-dione is , with a molecular weight of approximately 312.31 g/mol. The presence of the dimethoxy substituents enhances lipophilicity, which may influence its biological activity.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. In vitro studies have shown that 3-(3,4-Dimethoxyphenyl)-1-methylquinazoline-2,4(1H,3H)-dione can inhibit the growth of various human tumor cell lines. For instance, a study reported that quinazoline-2,4(1H,3H)-diones demonstrated an average logGI50 value ranging from -6.1 to -6.44 across multiple tumor lines . This suggests potent antiproliferative effects.
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound | Average logGI50 | Description |
|---|---|---|
| Compound 60 | -6.1 | Inhibits various tumor cell lines |
| Compound 65 | -6.13 | Effective against multiple human tumors |
| Compound 69 | -6.44 | Highly effective in vitro |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have evaluated its efficacy against both Gram-positive and Gram-negative bacteria using methods such as the Agar well diffusion technique. Most derivatives exhibited moderate antimicrobial activity compared to standard drugs .
Table 2: Antimicrobial Activity Evaluation
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| Compound 13 | Gram-positive | Broad spectrum |
| Compound 15 | Gram-negative | Moderate activity |
Anti-inflammatory and Other Activities
In addition to anticancer and antimicrobial properties, quinazoline derivatives have been reported to possess anti-inflammatory effects and may act as inhibitors of various enzymes involved in inflammatory pathways. They also show potential as phosphodiesterase (PDE) inhibitors and have been studied for their antioxidant properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Variations in substitution patterns at specific positions on the quinazoline ring can significantly alter their pharmacological profiles. For example:
- Substituents at Position 2 : Methoxy or halogen groups enhance activity.
- Substituents at Position 6 : Alkyl or amino groups improve solubility and bioavailability.
Table 3: Structure-Activity Relationships
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| 2 | Methoxy | Increased potency |
| 6 | Amino | Enhanced solubility |
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Case Study A : A study involving compound modification led to enhanced cytotoxicity against MX-1 cancer cells when combined with temozolomide (TMZ), demonstrating synergistic effects in cancer therapy .
- Case Study B : The development of fluoroquinolone-like derivatives based on the quinazoline scaffold showed promising results against bacterial gyrase and DNA topoisomerase IV, indicating potential for treating bacterial infections .
Comparison with Similar Compounds
Quinazoline-dione Derivatives
- 3-(2-(7,7-Dimethyl-3,7-dihydropyrano[3,2-e]indol-1-yl)ethyl)-1-methylquinazoline-2,4(1H,3H)-dione: This alkaloid shares the quinazoline-dione core but incorporates a bulky dihydropyranoindol substituent, which reduces planarity compared to the target compound. Such structural complexity may hinder solubility but enhance target specificity in biological systems .
- Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione derivatives : These compounds feature a fused pyridine-pyrimidine system with a tetrahydro ring, introducing flexibility and reduced aromaticity. Substituents like allyl or methyl groups (e.g., 5,6,7,8-tetrahydro-3-methyl-6-(2-propen-1-yl)) further modulate steric and electronic properties .
Pyrimidine-dione Derivatives
- 6-Amino-1-(3,4-dimethoxyphenethyl)pyrimidine-2,4(1H,3H)-dione: This compound replaces the quinazoline core with a pyrimidine-dione, reducing ring fusion and planarity. The 3,4-dimethoxyphenethyl side chain increases hydrophobicity, analogous to the target compound’s 3,4-dimethoxyphenyl group, but the lack of a fused benzene ring may diminish π-π stacking interactions in biological targets .
Benzothiazepine-dione Derivatives
- 3-(Phenylsulfonyl)-5,6,7,8-tetrahydro-1H-1,4-benzothiazepine-2,4(1H,3H)-dione: The benzothiazepine-dione core introduces sulfur and a seven-membered ring, conferring distinct electronic and conformational properties.
Physicochemical Properties
The table below summarizes key structural and inferred physicochemical differences:
*Estimated using computational tools (e.g., ChemAxon).
Q & A
Basic Research Questions
What are the optimized synthetic routes for 3-(3,4-dimethoxyphenyl)-1-methylquinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis typically involves cyclization and alkylation steps starting from anthranilic acid derivatives. Key steps include:
- Cyclization: Using DMF or acetonitrile as solvents under reflux conditions (60–80°C) to form the quinazoline core .
- Alkylation: Introducing the 3,4-dimethoxyphenyl group via nucleophilic substitution, with potassium carbonate as a base to deprotonate intermediates and enhance reactivity .
- Purification: Recrystallization from ethanol or methanol improves purity (>95% by HPLC). Yields range from 45–70%, depending on substituent steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
